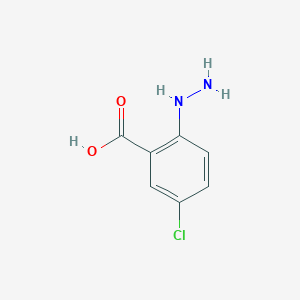

5-Chloro-2-hydrazinylbenzoic acid

説明

Structure

2D Structure

特性

分子式 |

C7H7ClN2O2 |

|---|---|

分子量 |

186.59 g/mol |

IUPAC名 |

5-chloro-2-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(10-9)5(3-4)7(11)12/h1-3,10H,9H2,(H,11,12) |

InChIキー |

FWGSYXZLPCUQDP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)NN |

製品の起源 |

United States |

Synthetic Methodologies for 5 Chloro 2 Hydrazinylbenzoic Acid

Established Synthetic Pathways and Precursor Utilization

The most common and established method for synthesizing 5-Chloro-2-hydrazinylbenzoic acid begins with a readily available chlorinated analogue of benzoic acid. This precursor is then chemically modified to introduce the key hydrazinyl moiety.

The principal starting material for the synthesis of this compound is 2-amino-5-chlorobenzoic acid. This precursor can be obtained through several synthetic routes. One common method involves the direct chlorination of anthranilic acid using reagents like sulfuryl chloride in an inert solvent. prepchem.comguidechem.com An alternative and often higher-yielding approach is the reduction of 5-chloro-2-nitrobenzoic acid. chemicalbook.comprepchem.com This reduction can be achieved using various reducing agents, including catalytic hydrogenation with Raney nickel. chemicalbook.com

A typical laboratory-scale preparation of the precursor, 2-amino-5-chlorobenzoic acid, is summarized below:

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| Anthranilic acid | Sulfuryl chloride, Ether | Cooling, followed by treatment with water and HCl | 2-amino-5-chlorobenzoic acid | 50% | prepchem.com |

| 5-chloro-2-nitrobenzoic acid | Raney nickel, Ethanol (B145695), Hydrogen atmosphere | Room temperature, overnight | 2-amino-5-chlorobenzoic acid | 96% | chemicalbook.com |

The conversion of 2-amino-5-chlorobenzoic acid to this compound is achieved through a two-step process involving diazotization followed by reduction. This is a classic and reliable method for introducing a hydrazine (B178648) group onto an aromatic ring.

The first step is the diazotization of the amino group on 2-amino-5-chlorobenzoic acid. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, to form a diazonium salt intermediate. orgsyn.orggoogle.com

The subsequent and final step is the reduction of this diazonium salt to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with sodium sulfite (B76179) or sodium metabisulfite (B1197395) being common choices. google.com The resulting this compound is often isolated as its more stable hydrochloride salt. A general procedure analogous to the synthesis of 2-hydrazinobenzoic acid hydrochloride is typically followed. orgsyn.orggoogle.com

| Precursor | Reagents | Key Intermediate | Reducing Agent | Product | Reference |

| 2-amino-5-chlorobenzoic acid | Sodium nitrite, Hydrochloric acid | 5-Chloro-2-carboxybenzenediazonium chloride | Sodium sulfite or Sodium metabisulfite | This compound hydrochloride | orgsyn.orggoogle.com |

Advanced Synthetic Approaches and Process Optimization

While the established pathways provide a reliable means of synthesizing this compound, ongoing research focuses on improving the efficiency, yield, and purity of the final product. These advanced approaches often involve the use of novel catalytic systems and refinements to the reaction conditions.

The use of catalytic systems is more prevalent in the synthesis of the precursor, 2-amino-5-chlorobenzoic acid. Catalytic hydrogenation, for instance, offers a cleaner and more efficient reduction of 5-chloro-2-nitrobenzoic acid compared to older methods that use stoichiometric reducing agents like iron powder. chemicalbook.comprepchem.com The choice of catalyst, such as Raney nickel or rhodium on carbon, can influence the reaction's efficiency and selectivity. chemicalbook.comprepchem.com

While not explicitly detailed for the final reduction step to form the hydrazinyl group in the provided literature, the principles of catalysis could be applied to develop more advanced methods. The exploration of catalytic transfer hydrogenation, for example, could offer a milder and more selective alternative to traditional reducing agents.

Optimizing the yield and purity of this compound largely depends on the careful control of reaction parameters throughout the synthesis. Key areas for refinement include:

Temperature Control: Maintaining a low temperature during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt, which would otherwise lead to the formation of unwanted byproducts and a lower yield. google.com

pH Adjustment: The pH of the reaction mixture during the reduction of the diazonium salt can significantly impact the reaction's outcome. Careful control of the pH is necessary to ensure the efficient conversion to the desired hydrazine. google.com

Purification Techniques: The final product is often isolated as a hydrochloride salt, which aids in its purification. Recrystallization from appropriate solvents is a common method to enhance the purity of the final compound. The use of activated carbon during the process can also help in removing colored impurities. google.com

Further research into alternative reducing agents and solvent systems could lead to more streamlined and efficient synthetic protocols with improved yields and higher purity of this compound.

Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Hydrazinylbenzoic Acid

Condensation Reactions: Formation of Hydrazone Derivatives

The presence of a reactive hydrazinyl group makes 5-Chloro-2-hydrazinylbenzoic acid a prime candidate for condensation reactions, particularly with carbonyl compounds. This reactivity allows for the synthesis of a diverse range of hydrazone derivatives, which are valuable intermediates in the creation of more complex molecules. numberanalytics.comnih.gov

Reactivity with Aldehydes and Ketones

This compound readily reacts with both aldehydes and ketones to form the corresponding hydrazones. numberanalytics.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). numberanalytics.comnumberanalytics.com The general scheme for this reaction is depicted below:

Scheme 1: General reaction of this compound with aldehydes and ketones.

A variety of aldehydes and ketones can be employed in this condensation, leading to a wide array of hydrazone derivatives with varying substituents. The nature of the carbonyl compound can influence the reaction rate and the properties of the resulting hydrazone.

Below is a table summarizing representative examples of this reaction:

| Carbonyl Compound | Resulting Hydrazone Derivative |

| Benzaldehyde (B42025) | 5-Chloro-2-(2-benzylidenehydrazinyl)benzoic acid |

| 4-Methoxybenzaldehyde | 5-Chloro-2-[2-(4-methoxybenzylidene)hydrazinyl]benzoic acid |

| Acetone | 5-Chloro-2-(2-isopropylidenehydrazinyl)benzoic acid |

| Isatin | 2-(2-(5-Chloro-2-carboxyphenyl)hydrazono)indolin-2-one |

Influence of Reaction Conditions on Hydrazone Formation

The formation of hydrazones from this compound is significantly influenced by the reaction conditions. Key parameters that can be optimized to control the reaction outcome include pH, temperature, solvent, and the use of catalysts. numberanalytics.comnumberanalytics.com

pH: The reaction is typically catalyzed by acid. A slightly acidic medium (pH 4-6) is often optimal as it protonates the carbonyl oxygen, increasing its electrophilicity without significantly protonating the hydrazine (B178648), which would reduce its nucleophilicity. numberanalytics.comnumberanalytics.com

Temperature: While elevated temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com The optimal temperature is dependent on the specific reactants and solvent used.

Solvent: The choice of solvent can impact both the solubility of the reactants and the reaction rate. numberanalytics.com Alcohols, such as ethanol (B145695), are commonly used solvents for this type of condensation. researchgate.netmdpi.com

Catalysts: In addition to acid catalysts like hydrochloric acid or glacial acetic acid, base catalysts can also be employed. numberanalytics.commdpi.com Bases can deprotonate the hydrazine, increasing its nucleophilicity. numberanalytics.com

The following table outlines the impact of various reaction conditions on hydrazone formation:

| Parameter | Condition | Effect on Reaction |

| pH | Acidic (pH 4-6) | Catalyzes the reaction by protonating the carbonyl group. numberanalytics.comnumberanalytics.com |

| Neutral/Basic | May result in slower reaction rates. | |

| Temperature | Elevated | Increases reaction rate but may lead to side reactions. numberanalytics.com |

| Room Temperature | Slower reaction but often yields cleaner products. | |

| Solvent | Protic (e.g., Ethanol) | Common and effective for dissolving reactants. researchgate.netmdpi.com |

| Aprotic (e.g., DMF) | Can also be used, depending on reactant solubility. researchgate.net | |

| Catalyst | Acid (e.g., HCl, Acetic Acid) | Speeds up the reaction. numberanalytics.commdpi.com |

| Base (e.g., Pyridine) | Can also catalyze the reaction by enhancing hydrazine nucleophilicity. numberanalytics.com |

Cyclization Reactions: Synthesis of Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a hydrazinyl and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. kit.edunih.gov These cyclization reactions lead to the formation of fused ring systems, which are of significant interest in medicinal chemistry and materials science.

Annulation to Form Indazole Derivatives

A key application of this compound is its use in the synthesis of indazole derivatives. chemicalbook.com Indazoles are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov These structures are prevalent in many biologically active molecules. researchgate.netnih.gov

The synthesis of 5-chloro-1H-indazol-3-ol can be achieved by heating this compound in the presence of a strong acid like hydrochloric acid. chemicalbook.com This intramolecular cyclization involves the reaction between the carboxylic acid and the hydrazinyl group.

Scheme 2: Cyclization of this compound to form 5-chloro-1H-indazol-3-ol.

The reaction conditions for this transformation are crucial. For instance, heating at 100°C for several hours is typically required to drive the cyclization to completion. chemicalbook.com

Construction of Other Nitrogen-Containing Heterocycles

Beyond indazoles, this compound can be utilized as a building block for other nitrogen-containing heterocycles. kit.edu The reactive hydrazinyl group can participate in cyclization reactions with various electrophilic partners. For example, reaction with diketones or their equivalents can lead to the formation of pyrazole or pyridazinone ring systems fused to the chlorobenzoic acid core. The specific heterocyclic system formed depends on the nature of the co-reactant and the reaction conditions employed. chem-soc.si

Coordination Chemistry: Metal Complexation Studies

The presence of both a carboxylic acid group and a hydrazinyl moiety in this compound provides multiple coordination sites for metal ions. This allows the molecule to act as a versatile ligand in the formation of metal complexes. researchgate.netresearchgate.net The study of these complexes is an active area of research due to their potential applications in catalysis and materials science. grafiati.com

The coordination can occur through the oxygen atoms of the carboxylate group and the nitrogen atoms of the hydrazinyl group. The exact coordination mode will depend on the metal ion, the pH of the solution, and the presence of other coordinating ligands. researchgate.net Studies on similar hydrazinobenzoic acid derivatives have shown that they can form stable complexes with a range of transition metal ions, including Ni(II), Cu(II), and Zn(II). researchgate.netjmst.org The stoichiometry of these complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). researchgate.netjmst.org The formation of these complexes is often spontaneous and can be either endothermic or exothermic. researchgate.net

The resulting metal complexes can exhibit interesting structural and electronic properties. researchgate.net Characterization of these complexes typically involves techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography to determine the coordination geometry and bonding within the complex.

Interactions with Transition Metal Ions

The chemical reactivity of this compound towards transition metal ions is primarily governed by its two key functional groups: the carboxylic acid (-COOH) and the hydrazinyl (-NHNH₂) moieties. These groups provide active sites for coordination, making the compound a versatile ligand in the synthesis of metal complexes. The presence of the electron-withdrawing chlorine atom on the benzene ring can also influence the electronic properties and, consequently, the coordination behavior of the ligand.

The carboxylic acid group can readily deprotonate in solution to form a carboxylate anion (-COO⁻), which is a classic coordination site for metal ions. The hydrazinyl group offers further coordination possibilities through its nitrogen lone pairs. Studies on analogous compounds, such as 2-hydrazinobenzoic acid and 4-hydrazinobenzoic acid, have demonstrated their ability to form stable complexes with a range of divalent transition metal ions including Ni(II), Cu(II), Zn(II), and Cd(II). jmst.org

A significant aspect of the reactivity of this compound and its related hydrazides is the condensation of the hydrazinyl or hydrazide group with aldehydes or ketones. This reaction yields aroylhydrazone Schiff bases, which are highly effective and widely studied multidentate ligands. mtct.ac.inresearchgate.net These hydrazone derivatives exhibit enhanced coordination capabilities and structural variety. The resulting ligands can coordinate to metal ions in either their neutral keto form or, more commonly, their deprotonated enol form, which increases the potential for chelation. mtct.ac.innih.gov

The interaction of these types of ligands with transition metal salts, such as those of manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), typically occurs in a suitable solvent like ethanol or methanol, often under reflux conditions, to yield stable metal complexes. nih.govedu.krd The stoichiometry and coordination environment of the resulting complexes can be influenced by factors such as the pH of the reaction medium and the specific metal ion used. mtct.ac.in

Characterization of Coordination Modes and Stoichiometry

The coordination behavior of this compound and its derivatives is diverse, leading to complexes with various stoichiometries and geometries. Characterization through methods like IR spectroscopy, elemental analysis, and X-ray crystallography has shed light on how these ligands bind to metal centers.

Coordination Modes:

Aroylhydrazones derived from substituted benzoic acids typically act as chelating ligands, binding to a single metal center through multiple donor atoms. They can coordinate as neutral molecules or as deprotonated anions. The deprotonation commonly occurs at the carboxylic acid and/or the amide N-H group (via enolization), leading to the formation of stable chelate rings. mtct.ac.innih.gov

These ligands can be bidentate or tridentate. For instance, a hydrazone derived from a substituted benzohydrazide (B10538) can coordinate in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen. edu.krd In many cases, particularly with hydrazones derived from hydroxy-aldehydes, the ligand acts as a tridentate ONO donor, coordinating through the phenolic oxygen, azomethine nitrogen, and enolic oxygen. nih.gov The coordination of the deprotonated enol form is often confirmed by the disappearance of the ν(N-H) and ν(C=O) bands and the appearance of new bands corresponding to ν(C=N-N=C) and ν(C-O) in the IR spectra of the complexes.

Stoichiometry and Geometry:

The stoichiometry of the resulting complexes is frequently found to be in a 1:1 or 1:2 metal-to-ligand ratio. jmst.orgnih.gov Conductometric titrations for complexes of 2-hydrazinobenzoic acid have confirmed the formation of both M:L and M:2L species. jmst.org

1:1 Stoichiometry: Complexes with a general formula of [M(L)X(H₂O)ₙ] (where L is the ligand and X is an anion like Cl⁻) are common. For example, mononuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with a hydrazone ligand have been reported with a 1:1 metal-to-ligand ratio, resulting in general formulae like [M(HL)(Cl)(H₂O)₂]. nih.gov

1:2 Stoichiometry: Complexes with the general formula [M(L)₂] are also widely reported. In these cases, two ligand molecules coordinate to a central metal ion. edu.krd For example, complexes of acetylpyridine benzoyl hydrazone with Mn(II), Co(II), Ni(II), and Cu(II) were found to have the general formula [M(LH)₂]Cl₂. edu.krd

The table below summarizes the coordination characteristics observed in complexes formed with transition metals and ligands analogous to this compound derivatives.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and chemical environment of each atom can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Chloro-2-hydrazinylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl and carboxylic acid groups. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. Based on the analysis of related compounds such as 2-chlorobenzoic acid and 5-chloro-2-nitrobenzoic acid, the proton ortho to the carboxylic acid group is expected to appear at a downfield chemical shift. chemicalbook.comchemicalbook.com The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad signals, and their chemical shifts could be influenced by solvent and temperature. The carboxylic acid proton is also expected to be a broad singlet at a significant downfield position.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Seven distinct signals are anticipated for the seven carbon atoms of this compound. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chloro group and the electron-donating hydrazinyl group. By comparing with data for compounds like 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzoic acid, the expected chemical shifts can be estimated. nist.govnih.gov

Predicted NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~11.0 - 13.0 | br s | -COOH | ~168 - 172 |

| ~7.8 - 8.0 | d | H-6 | ~145 - 150 |

| ~7.2 - 7.4 | dd | H-4 | ~130 - 135 |

| ~6.8 - 7.0 | d | H-3 | ~128 - 132 |

| ~5.0 - 6.0 | br s | -NH-NH₂ | ~125 - 128 |

| ~115 - 120 | |||

| ~110 - 115 |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Multidimensional and Heteronuclear NMR Experiments

To further confirm the structural assignments, a series of 2D NMR experiments would be invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for the three CH carbons in the aromatic ring and no signals for the quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignment of the aromatic protons to their respective carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the aromatic system of this compound, COSY would show correlations between adjacent protons (e.g., H-3 with H-4, and H-4 with H-6), confirming their connectivity.

¹⁵N NMR: Given the presence of two nitrogen atoms in the hydrazinyl group, ¹⁵N NMR spectroscopy could provide valuable information. The chemical shifts of the nitrogen atoms would be indicative of their chemical environment and hybridization.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. Drawing parallels with the spectra of 5-chloro-2-hydroxybenzoic acid and 5-amino-2-chlorobenzoic acid, the following vibrational modes are anticipated. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the carboxylic acid would be a strong, sharp absorption around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to be in the fingerprint region, typically around 700-800 cm⁻¹.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Hydrazine) | 3200 - 3400 | Medium, Sharp |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-Cl stretch | 700 - 800 | Medium to Strong |

Note: These are predicted values and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and deducing the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, from which the elemental composition can be confirmed.

Fragmentation patterns in the MS/MS spectrum would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon monoxide (CO) or the carboxyl group (COOH). The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. The fragmentation of the hydrazinyl group could also be observed. Analysis of related compounds like hydroxybenzoic acids in ESI-MS/MS shows characteristic losses that help in their identification.

Predicted ESI-MS Data for this compound:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 187.0272 | Protonated molecular ion (for ³⁵Cl) |

| [M+H]⁺ | 189.0243 | Protonated molecular ion (for ³⁷Cl) |

| [M-H]⁻ | 185.0116 | Deprotonated molecular ion (for ³⁵Cl) |

| [M-H]⁻ | 187.0087 | Deprotonated molecular ion (for ³⁷Cl) |

Note: The m/z values are calculated based on the exact masses of the isotopes.

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic characterization of this compound, including High-Resolution Mass Spectrometry (HRMS), Single Crystal X-ray Diffraction, and Powder X-ray Diffraction (PXRD), is not publicly available.

Detailed research findings and data tables for the exact mass, absolute structure, and crystalline phase analysis of this specific compound could not be located. While information exists for structurally related compounds such as 5-Chlorosalicylic acid researchgate.netnist.govnist.gov and various hydrazone derivatives, researchgate.netresearchgate.net the strict requirement to focus solely on this compound prevents the inclusion of this data.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization and Conformational Analysis

No published studies containing data on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 5-Chloro-2-hydrazinylbenzoic acid using DFT methods were found.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Specific calculations detailing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available in the current scientific literature.

Prediction and Validation of Spectroscopic Parameters (e.g., UV-Vis, IR)

There are no available theoretical studies that predict the UV-Vis or IR spectra of this compound based on DFT calculations, nor are there studies that validate such predictions against experimental data.

Quantum Chemical Descriptors and Reactivity Indices

Analysis of Fukui Functions and Electrostatic Potential Maps

No research detailing the Fukui functions or electrostatic potential maps for this compound, which would be crucial for understanding its local reactivity, could be located.

Evaluation of Global and Local Reactivity Descriptors

A detailed evaluation of global and local reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) derived from quantum chemical calculations for this specific compound has not been reported.

Structure Reactivity and Structure Property Relationships

Impact of Substituent Effects on Chemical Transformations

The reactivity of 5-Chloro-2-hydrazinylbenzoic acid is fundamentally directed by the electronic properties of its three key substituents: the carboxylic acid group, the chloro group, and the hydrazinyl group. The interplay of their inductive and resonance effects dictates the molecule's behavior in chemical transformations.

The carboxylic acid group is an electron-withdrawing group (EWG) and a meta-director for electrophilic aromatic substitution. However, the reactivity of the aromatic ring is more significantly influenced by the hydrazinyl and chloro substituents. The chloro group is also an EWG through induction but acts as a weak ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. libretexts.org

Conversely, the hydrazinyl (-NHNH2) group is a potent electron-donating group (EDG) and a strong ortho-, para-director. Its presence activates the benzene (B151609) ring towards electrophilic substitution. The primary reactivity of the molecule, however, lies in the nucleophilicity of the hydrazinyl group itself. This group readily participates in condensation reactions with carbonyl compounds.

A principal chemical transformation for compounds containing a hydrazinyl group is the synthesis of heterocyclic systems, most notably pyrazoles and their derivatives. youtube.com The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole-containing benzoic acids. This process, often a variation of the Knorr pyrazole (B372694) synthesis, involves the sequential reaction of both nitrogen atoms of the hydrazine (B178648) moiety with the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. youtube.com

The electronic nature of the substituents on the benzoic acid ring influences the rate and outcome of these transformations. The electron-withdrawing nature of the chlorine atom can impact the nucleophilicity of the hydrazinyl group and the acidity of the carboxylic acid proton. libretexts.orgunishivaji.ac.in For instance, in reactions involving nucleophilic attack by the hydrazine, the chloro group's inductive withdrawal can slightly decrease the reaction rate compared to an unsubstituted analogue. koreascience.kr

| Substituent Group | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -COOH (Carboxylic Acid) | 1 | Electron-Withdrawing (Inductive & Resonance), Meta-Directing | Deactivates ring for electrophilic substitution; acts as an acidic center. |

| -NHNH₂ (Hydrazinyl) | 2 | Electron-Donating (Resonance), Ortho, Para-Directing | Strongly activates the ring; provides a key nucleophilic center for condensation reactions. |

| -Cl (Chloro) | 5 | Electron-Withdrawing (Inductive), Weakly Ortho, Para-Directing | Deactivates the ring; influences acidity and nucleophilicity of other groups. libretexts.orgunishivaji.ac.in |

Stereochemical Considerations in Derived Compounds

While this compound itself is an achiral molecule, its derivatives can possess various stereochemical features. The formation of stereocenters is a common outcome of reactions involving the versatile hydrazinyl group.

When this compound is used to synthesize pyrazole derivatives, the resulting stereochemistry depends on the reaction partners and conditions. For example, reaction with an unsymmetrical 1,3-diketone can lead to the formation of a chiral center if one of the substituents on the newly formed pyrazole ring is attached to an sp3-hybridized carbon.

Furthermore, the synthesis of pyrazolines (dihydropyrazoles), which are intermediates in some pyrazole syntheses or can be stable products themselves, often generates one or more stereocenters. organic-chemistry.org The relative and absolute configuration of these centers can be influenced by the choice of catalysts or chiral auxiliaries during the synthesis.

Another potential stereochemical aspect arises in N-aryl derivatives of the hydrazinyl group. If a bulky group is introduced onto the second nitrogen of the hydrazinyl moiety, restricted rotation around the C-N or N-N bonds could, in principle, lead to atropisomerism, where stereoisomers result from hindered rotation. This is more commonly observed in biaryl systems but can be a consideration in sterically congested hydrazine derivatives. The planarity of molecules derived from this compound can also be a significant factor, as seen in related structures like 5-chloro-2-hydroxybenzoic acid, where two nearly planar molecules can exist in the asymmetric unit cell. nih.govresearchgate.net

Solvatochromic and pH-Dependent Behavior of Derivatives

Derivatives of this compound, particularly those with extended conjugated systems, are expected to exhibit solvatochromic and pH-dependent behavior.

Solvatochromism: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in molecules where the ground state and the excited state have significantly different dipole moments. Heterocyclic derivatives synthesized from this compound, such as pyrazoles or oxadiazoles, often possess large, conjugated π-systems. researchgate.net The charge distribution in these systems can be sensitive to the solvent environment. A polar solvent might stabilize the excited state more than the ground state (or vice-versa), leading to a shift in the absorption maximum (λmax). For example, a shift to a longer wavelength (red shift) is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift) is negative solvatochromism.

pH-Dependent Behavior: The presence of both an acidic functional group (carboxylic acid) and a basic one (the hydrazinyl moiety and its derivatives like pyrazole) makes the UV-Visible absorption spectra of these compounds highly sensitive to pH.

Acidic Conditions (Low pH): The hydrazinyl or pyrazole nitrogen atoms will be protonated. This can alter the electronic transitions within the molecule, typically causing a hypsochromic (blue) shift in the absorption spectrum.

Basic Conditions (High pH): The carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻). This change in the electronic nature of the substituent can also lead to a significant shift in the absorption spectrum, often a bathochromic (red) shift, due to the increased electron-donating ability of the carboxylate group compared to the carboxylic acid.

This pH-dependent spectral behavior allows such compounds to be considered as potential acid-base indicators.

| Derivative Type | Property | Expected Behavior | Underlying Cause |

|---|---|---|---|

| Pyrazole Derivatives | Solvatochromism | Shift in λmax with solvent polarity. | Differential solvation of ground and excited electronic states in the conjugated system. |

| Pyrazole Derivatives | pH-Dependence | Shift in λmax upon changes in pH. | Protonation/deprotonation of the pyrazole nitrogen atoms and the carboxylic acid group alters the electronic structure. |

| Oxadiazole Derivatives | Solvatochromism | Likely shift in λmax with solvent polarity. | Changes in dipole moment between ground and excited states of the conjugated heterocyclic system. researchgate.net |

Applications in Chemical Sciences Excluding Biological/pharmacological

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the hydrazine (B178648) and carboxylic acid groups in 5-Chloro-2-hydrazinylbenzoic acid renders it a valuable building block for the synthesis of a wide array of heterocyclic compounds. Hydrazides and their derivatives are well-established as key intermediates in the formation of numerous heterocyclic systems. nih.gov The presence of both a nucleophilic hydrazine group and an electrophilic carboxylic acid group allows for a variety of cyclization reactions.

This compound serves as a precursor for creating five and seven-membered heterocyclic compounds. ekb.eg For instance, it can be a starting point for synthesizing pyrazole (B372694), phthalazine-1,4-dione, and pyridazine-3,6-dione derivatives. uobaghdad.edu.iq The general strategy involves the reaction of the hydrazine moiety with various electrophiles to construct the core heterocyclic ring.

The synthesis of complex heterocyclic systems often begins with the formation of a hydrazide from the corresponding carboxylic acid. ekb.eg This hydrazide can then undergo reactions with reagents like carbon disulfide to form oxadiazole or thiadiazole rings, or with various aldehydes and ketones to produce Schiff bases, which can be further cyclized. ekb.eguobaghdad.edu.iq The chloro-substituent on the aromatic ring also provides a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although this is a less commonly exploited feature compared to the reactivity of the hydrazine and carboxylic acid groups.

The versatility of hydrazides in synthesizing heterocyclic compounds such as oxadiazoles, triazoles, and thiazolidinones highlights the potential of this compound as a foundational molecule in medicinal and materials chemistry research. nih.govuobaghdad.edu.iq

Advanced Analytical Reagents and Chemosensors

The structural features of this compound make it an interesting candidate for the development of chemosensors for both metal ions and organic molecules. The hydrazine and carboxylic acid groups can act as binding sites, and the aromatic ring can serve as a signaling unit.

While specific studies on this compound as a metal ion sensor are not extensively documented in the provided search results, the broader class of hydrazone derivatives is known for their ability to act as chemosensors for metal ions. The formation of coordination complexes between the hydrazone's nitrogen and oxygen atoms and a metal ion can lead to a detectable change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum. The design of such sensors often involves the condensation of a hydrazine derivative with an aldehyde or ketone to create a Schiff base ligand. The selectivity towards a particular metal ion can be tuned by modifying the structure of the aromatic ring and the substituents attached to it.

Derivatives of hydrazinobenzoic acid have shown promise in the development of chemosensors for the detection of specific organic analytes. For instance, hydrazone derivatives have been investigated for their antioxidant activity, which involves interaction with free radicals. acs.org This principle can be extended to the design of sensors for radical species.

The ability of the hydrazine moiety to react with carbonyl compounds can be exploited to develop sensors for aldehydes and ketones. The formation of a hydrazone upon reaction with the analyte would lead to a change in the electronic properties of the molecule, resulting in a colorimetric or fluorometric response.

Corrosion Inhibition Applications

Hydrazine derivatives and other nitrogen-containing heterocyclic compounds are well-known for their effectiveness as corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net The adsorption process can be either physical (physisorption) or chemical (chemisorption) and is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

The presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons, as well as the π-electrons of the aromatic ring in this compound, are key features that facilitate its adsorption onto metal surfaces. These electrons can be donated to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. The carboxylic acid group can also participate in the adsorption process.

While direct studies on this compound as a corrosion inhibitor are not detailed, the general principles of corrosion inhibition by similar organic molecules suggest its potential in this application. For example, a study on a hydrazide derivative, N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, demonstrated its effectiveness in protecting mild steel in acidic solutions. researchgate.net

Development of Functional Materials and Dyes

The chromophoric properties of molecules containing azo (-N=N-) groups are central to the field of dyes and pigments. ekb.eg this compound can serve as a precursor in the synthesis of azo dyes. The hydrazine group can be oxidized to a diazonium salt, which can then be coupled with a suitable aromatic compound (a coupling component) to form an azo dye. The color of the resulting dye can be tuned by varying the structure of the coupling component.

Bifunctional reactive dyes, which can form covalent bonds with textile fibers, often incorporate reactive groups like monochlorotriazine or vinylsulfone. mjbas.com While not a dye itself, this compound could be chemically modified to incorporate such reactive groups, making it a component in the synthesis of reactive dyes. The synthesis of homobifunctional reactive dyes containing chloroacetamide groups has also been reported. uctm.edu

The general process for creating azo dyes involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. ekb.eg The presence of the carboxylic acid group in this compound could enhance the water solubility of the resulting dye, a desirable property for many dyeing applications.

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-hydrazinylbenzoic acid, and how can purity be validated?

The compound is typically synthesized via hydrazine substitution of 5-chloro-2-hydroxybenzoic acid derivatives. A common approach involves reacting 5-chloro-2-hydroxybenzoic acid hydrazide (C₇H₇ClN₂O₂) with appropriate electrophiles under controlled conditions . Purity validation requires orthogonal methods:

- HPLC for quantitative analysis (e.g., ≥95% purity thresholds).

- LC/MS to confirm molecular ion peaks and detect impurities .

- Elemental analysis to verify stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming hydrazinyl (-NH-NH₂) proton signals (δ 6.5–8.5 ppm) and aromatic substitution patterns .

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for hydrazide derivatives in single-crystal studies .

Q. How is this compound utilized in medicinal chemistry research?

The hydrazinyl group enables derivatization into bioactive molecules. For example:

- Schiff base formation : React with aldehydes to generate hydrazones, which are screened for antimicrobial or anticancer activity .

- Coordination chemistry : Act as a ligand for metal complexes studied for catalytic or therapeutic properties .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies often arise from hydration states or impurities. Methodological recommendations:

- Dynamic light scattering (DLS) : Assess aggregation in solvents like DMSO or water.

- Thermogravimetric analysis (TGA) : Quantify bound solvents affecting solubility .

- Controlled recrystallization : Reproduce solubility curves using standardized protocols .

Q. What computational strategies predict the reactivity of the hydrazinyl group in complex reactions?

- DFT calculations : Model transition states for nucleophilic attacks (e.g., acylation or alkylation reactions) .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic targets .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

Advanced studies require:

- Substituent mapping : Use Hammett constants (σ) to correlate electron-withdrawing Cl groups with reaction rates .

- Kinetic isotope effects (KIE) : Probe mechanisms in isotopic labeling experiments (e.g., deuteration of hydrazinyl protons) .

Q. What strategies address instability of hydrazinyl derivatives under oxidative conditions?

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield -NH-NH₂ during synthesis .

- Additive screening : Antioxidants like ascorbic acid or inert atmospheres (N₂/Ar) improve stability .

Methodological Best Practices

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and stoichiometry .

- Inline monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. What analytical workflows resolve structural ambiguities in novel derivatives?

Q. How to validate biological activity while minimizing false positives?

- Counter-screening : Test derivatives against unrelated targets (e.g., kinase panels) to exclude promiscuous binders .

- Metabolic stability assays : Use liver microsomes to assess degradation rates in lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。